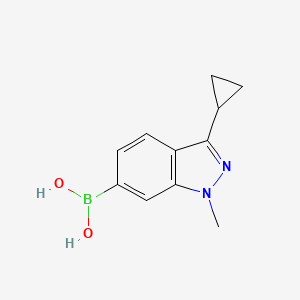
2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has a carboxamide group (-CONH2), an ethyl group (-CH2CH3), and a phenyl group (a six-membered carbon ring, -C6H5). The presence of a bromine atom on the phenyl ring indicates that it is a bromophenyl group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The tetrazole ring is known to participate in various chemical reactions, often acting as a bioisostere for the carboxylate group. The bromine atom on the phenyl ring could potentially be involved in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all affect properties like solubility, melting point, and reactivity .
Aplicaciones Científicas De Investigación
Synthetic Applications in Heterocyclic Chemistry
The synthesis and application of bromophenyl and related tetrazole compounds have been demonstrated in the creation of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and material science. For instance, the use of bromophenyl derivatives in cyclisation reactions onto azoles facilitates the synthesis of tri- and tetra-cyclic heterocycles, highlighting the role of such compounds in the development of new chemical entities with potential biological activities (Allin et al., 2005).
Antiprotozoal Agents Development
The structural motifs similar to 2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide have been explored for their potential in creating antiprotozoal agents. Derivatives of related compounds have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause African sleeping sickness and malaria, respectively (Ismail et al., 2004).
Anticancer and Anti-inflammatory Research
Pyrazolopyrimidine derivatives, structurally related to the compound , have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Such research underscores the importance of bromophenyl and tetrazole derivatives in developing potential therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity
Research into bromophenyl and tetrazole compounds has also extended into antimicrobial applications. For instance, the synthesis of compounds with bromophenyl groups has led to the discovery of new agents with potential activity against drug-resistant bacteria, showcasing the relevance of such structural motifs in addressing current challenges in antimicrobial resistance (Siddiqa et al., 2022).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, its mechanism of action would depend on its interactions with biological targets in the body. Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications. Alternatively, if it has interesting chemical reactivity, it could be investigated for use in synthetic chemistry .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-ethyl-N-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-2-21(13-6-4-3-5-7-13)16(23)15-18-20-22(19-15)14-10-8-12(17)9-11-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKFBTIAGNSGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2578553.png)
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578555.png)
![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2578559.png)
![2-Chloro-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2578560.png)
![Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2578562.png)
![Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2578563.png)
![1-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2578564.png)

![(1-Cyclopropylethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2578566.png)
![Tert-butyl 1-methyl-3-[(prop-2-enoylamino)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2578569.png)


